
Tetrabutylphosphonium methanesulfonate
Overview
Description
Tetrabutylphosphonium methanesulfonate (TBPM) is a quaternary ammonium salt that has been used in a variety of scientific applications. It is also known as tetrabutylphosphonium methylsulfonate and has the chemical formula C16H36NO3P. TBPM is a colorless, water-soluble, and non-toxic compound that is readily available and has a low cost. TBPM has been widely used in the fields of medicine, chemistry, and biochemistry due to its unique properties.
Scientific Research Applications
Application in Forward Osmosis
- Specific Scientific Field : Membrane Filtration and Purification Technologies .
- Summary of the Application : Tetrabutylphosphonium methanesulfonate is used as a draw solute in a forward osmosis (FO) system . The study evaluated ionic liquids (ILs) composed of tetrabutylphosphonium cation and different anions, including methanesulfonate .
- Methods of Application or Experimental Procedures : The ionic liquids were prepared by mixing tetrabutylphosphonium bromide with sodium benzenesulfonate derivatives . The effect of the structural change of the anion on the FO performance was investigated .
- Results or Outcomes : The study found that certain ionic liquids have lower critical solution temperatures (LCSTs), which are beneficial for the reusability of the draw solute from the diluted draw solutions after the water permeation process . At 20 wt% of an aqueous solution, the LCSTs of some ionic liquids were approximately 36 °C and 25 °C . The water flux and reverse solute flux of the ionic liquid aqueous solution with higher osmolality were 7.36 LMH and 5.89 gMH in the active-layer facing the draw solution (AL-DS) mode at osmotic pressure of 25 atm (20 wt% solution), respectively .
Application in Gas Chromatography
- Specific Scientific Field : Analytical Chemistry .
- Summary of the Application : Tetrabutylphosphonium methanesulfonate is used as a stationary phase in Gas Chromatography (GC) . GC is a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition .
- Methods of Application or Experimental Procedures : In GC, the mobile phase (or “moving phase”) is a carrier gas, usually an inert gas such as helium or an unreactive gas such as nitrogen. The stationary phase is a microscopic layer of liquid or polymer on an inert solid support, inside a piece of glass or metal tubing called a column. The instrument used to perform gas chromatography is called a gas chromatograph (or “aerograph”, “gas separator”). The gaseous compounds being analyzed interact with the walls of the column, which is coated with a stationary phase. This causes each compound to elute at a different time, known as the retention time of the compound .
- Results or Outcomes : The use of Tetrabutylphosphonium methanesulfonate as a stationary phase in GC provides unique selectivities, enhancing the separation and analysis of compounds .
Application in Gas Chromatography
- Specific Scientific Field : Analytical Chemistry .
- Summary of the Application : Tetrabutylphosphonium methanesulfonate is used as a stationary phase in Gas Chromatography (GC) . GC is a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition .
- Methods of Application or Experimental Procedures : In GC, the mobile phase (or “moving phase”) is a carrier gas, usually an inert gas such as helium or an unreactive gas such as nitrogen. The stationary phase is a microscopic layer of liquid or polymer on an inert solid support, inside a piece of glass or metal tubing called a column. The instrument used to perform gas chromatography is called a gas chromatograph (or “aerograph”, “gas separator”). The gaseous compounds being analyzed interact with the walls of the column, which is coated with a stationary phase. This causes each compound to elute at a different time, known as the retention time of the compound .
- Results or Outcomes : The use of Tetrabutylphosphonium methanesulfonate as a stationary phase in GC provides unique selectivities, enhancing the separation and analysis of compounds .
properties
IUPAC Name |
methanesulfonate;tetrabutylphosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36P.CH4O3S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-5(2,3)4/h5-16H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSQCNXSPLHDLED-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[P+](CCCC)(CCCC)CCCC.CS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H39O3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584998 | |
| Record name | Tetrabutylphosphanium methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrabutylphosphonium methanesulfonate | |
CAS RN |
98342-59-7 | |
| Record name | Tetrabutylphosphanium methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrabutylphosphonium methanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



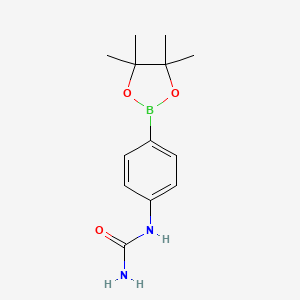
![(4S,9S)-14,16,22,24-tetratert-butyl-19-chloro-18,20-dioxa-3,10-diaza-19-aluminatetracyclo[19.4.0.04,9.012,17]pentacosa-1(21),2,10,12(17),13,15,22,24-octaene](/img/no-structure.png)
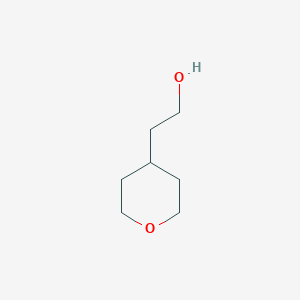
![2-Bromo-5-fluorobenzo[d]thiazole](/img/structure/B1591297.png)
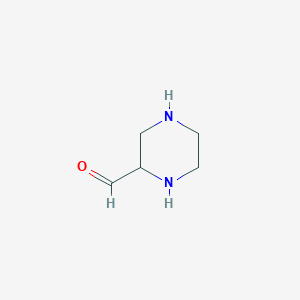
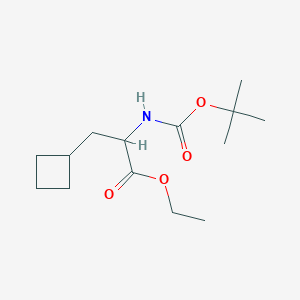
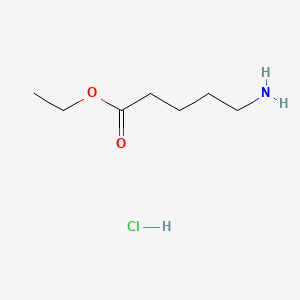
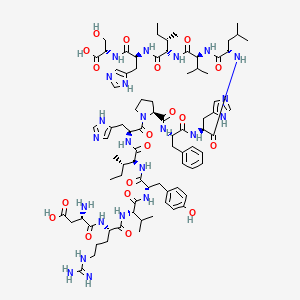
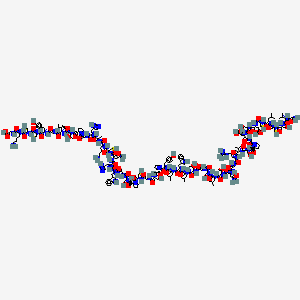
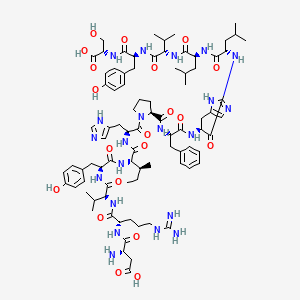
![2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B1591307.png)
![[3-(4-Morpholinylmethyl)phenyl]magnesium bromide solution](/img/structure/B1591310.png)

![5-Tert-butyl 2-methyl 6,7-dihydrooxazolo[5,4-C]pyridine-2,5(4H)-dicarboxylate](/img/structure/B1591312.png)